![molecular formula C23H27ClN6O4S B13714959 2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide CAS No. 2227990-34-1](/img/structure/B13714959.png)
2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide is a complex organic compound that features a Boc-protected amino group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide typically involves multiple steps, starting with the protection of the amino group using Boc anhydride. The Boc-protected amine is then subjected to further reactions to introduce the pyrimidinyl and benzenesulfonamide groups. Common reagents used in these steps include bases like triethylamine and solvents such as dichloromethane .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors could be advantageous for scaling up the synthesis while maintaining control over reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The Boc group can be removed under acidic conditions, leading to the formation of the free amine.
Reduction: Reduction of the pyrimidinyl group can be achieved using reagents like sodium borohydride.
Substitution: The chloro group on the pyrimidinyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Acidic conditions using trifluoroacetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Free amine derivative.
Reduction: Reduced pyrimidinyl derivative.
Substitution: Substituted pyrimidinyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amino group allows for selective deprotection and further functionalization .
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and protein modifications. The Boc group provides a handle for attaching the compound to various biomolecules .
Medicine
In medicinal chemistry, this compound and its derivatives can be explored for their potential as therapeutic agents. The presence of the pyrimidinyl and benzenesulfonamide groups suggests potential activity against certain biological targets .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal a free amine, which can then form covalent bonds with target molecules. The pyrimidinyl and benzenesulfonamide groups may interact with specific binding sites, leading to inhibition or activation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(N-tert-Butoxycarbonylamino)ethyl methacrylate: Another Boc-protected compound used in polymer synthesis.
4-((tert-butoxycarbonyl)amino)butanoic acid: A Boc-protected amino acid derivative used in peptide synthesis.
Uniqueness
What sets 2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide apart is its combination of functional groups, which allows for a wide range of chemical modifications and applications. The presence of both the pyrimidinyl and benzenesulfonamide groups provides unique opportunities for interaction with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
2227990-34-1 |
|---|---|
Molekularformel |
C23H27ClN6O4S |
Molekulargewicht |
519.0 g/mol |
IUPAC-Name |
tert-butyl N-[[4-[[5-chloro-4-[2-(methylsulfamoyl)anilino]pyrimidin-2-yl]amino]phenyl]methyl]carbamate |
InChI |
InChI=1S/C23H27ClN6O4S/c1-23(2,3)34-22(31)27-13-15-9-11-16(12-10-15)28-21-26-14-17(24)20(30-21)29-18-7-5-6-8-19(18)35(32,33)25-4/h5-12,14,25H,13H2,1-4H3,(H,27,31)(H2,26,28,29,30) |
InChI-Schlüssel |
OIMNDLASWLPGBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3S(=O)(=O)NC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


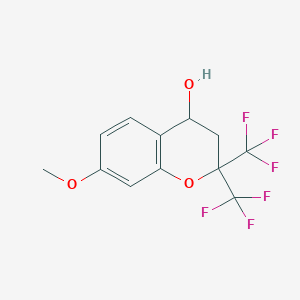
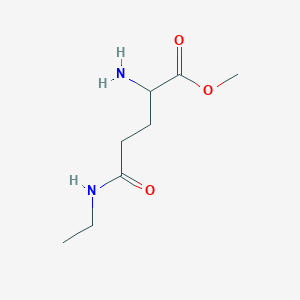
![[(E)-(pyridin-3-ylmethylidene)amino]urea](/img/structure/B13714891.png)
![5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine](/img/structure/B13714905.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate](/img/structure/B13714906.png)
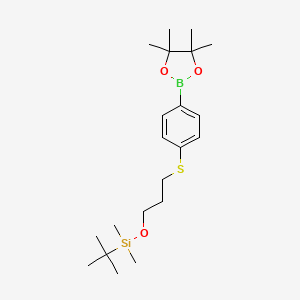
![2-[(tert-Butyldimethylsilyl)ethynyl]-4-methylpyrimidine-5-boronic Acid Pinacol Ester](/img/structure/B13714913.png)
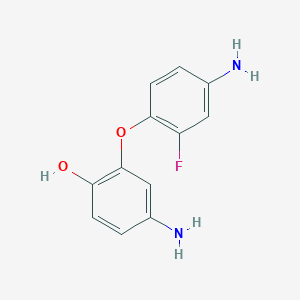
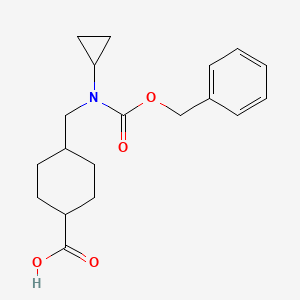
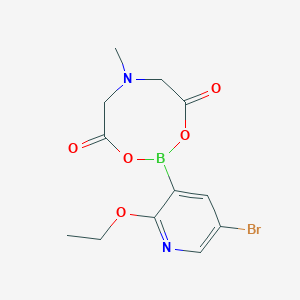
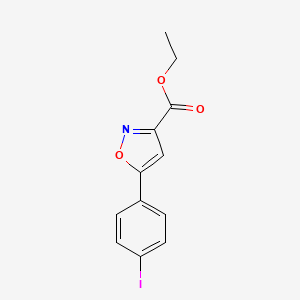
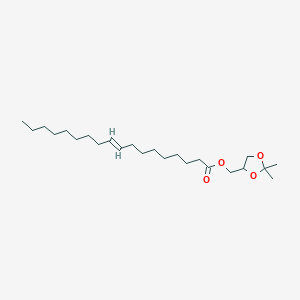
![3-[4-Methoxy-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B13714947.png)

